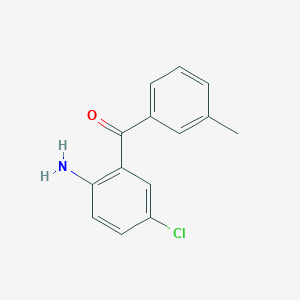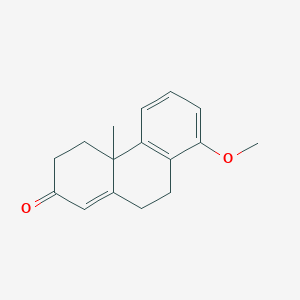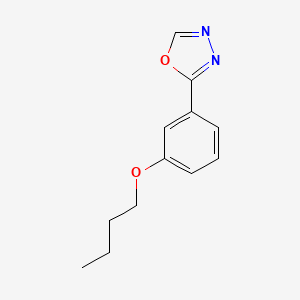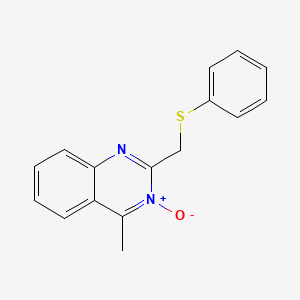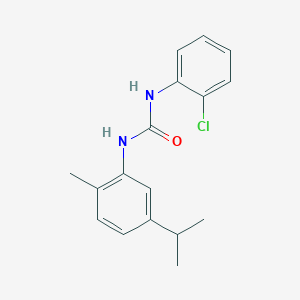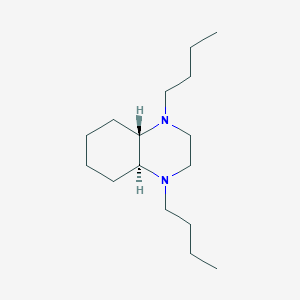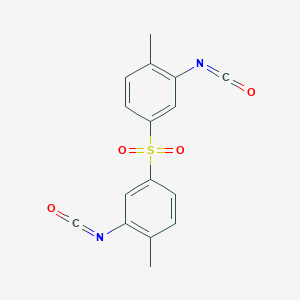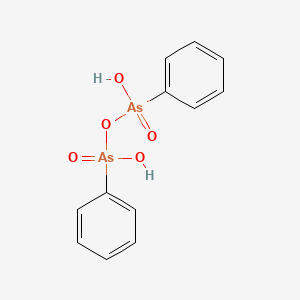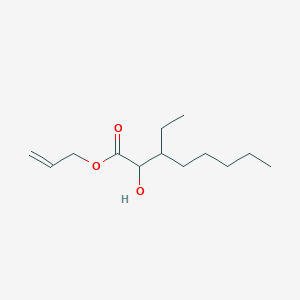
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate can be achieved through the esterification of 3-ethyl-2-hydroxyoctanoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 3-ethyl-2-hydroxyoctanoic acid.
Reduction: Prop-2-en-1-yl 3-ethyl-2-hydroxyheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage which can be hydrolyzed in vivo.
Industry: Used in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate involves its hydrolysis by esterases to produce 3-ethyl-2-hydroxyoctanoic acid and prop-2-en-1-ol. These products can then participate in various metabolic pathways. The ester linkage is the primary site of action, and the hydrolysis reaction is catalyzed by esterases present in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl acetate: Another ester with a similar structure but different functional groups.
3-ethyl-2-hydroxyoctanoic acid: The acid precursor used in the synthesis of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate.
Prop-2-en-1-yl butanoate: A similar ester with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both an ethyl and hydroxyl group on the octanoic acid chain. This unique structure imparts specific chemical and physical properties that can be exploited in various applications .
Propriétés
Numéro CAS |
6289-63-0 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
prop-2-enyl 3-ethyl-2-hydroxyoctanoate |
InChI |
InChI=1S/C13H24O3/c1-4-7-8-9-11(6-3)12(14)13(15)16-10-5-2/h5,11-12,14H,2,4,6-10H2,1,3H3 |
Clé InChI |
NVXIZKYCSXQIKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)C(C(=O)OCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


